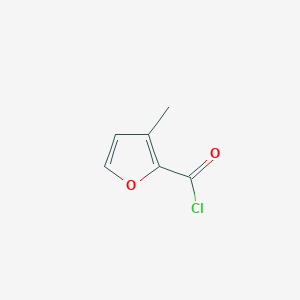

3-Methylfuran-2-carbonyl chloride

描述

Contextual Significance of Furan (B31954) Acyl Chlorides in Organic Synthesis

Furan acyl chlorides are a class of organic compounds that serve as highly versatile intermediates in a multitude of organic synthesis reactions. numberanalytics.comfiveable.me Characterized by a furan ring substituted with a carbonyl chloride group, these compounds are noted for their high reactivity, which makes them valuable precursors for introducing acyl groups into various molecules. numberanalytics.comwikipedia.org This reactivity stems from the electrophilic nature of the carbonyl carbon, significantly enhanced by the adjacent electronegative chlorine atom. numberanalytics.com

The utility of furan acyl chlorides, and acyl chlorides in general, is widespread in the synthesis of numerous important organic compounds, including esters, amides, and anhydrides. wikipedia.org These reactions, typically proceeding through nucleophilic acyl substitution, are fundamental in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com The furan moiety itself is a key structural component in many biologically active compounds and natural products, further elevating the importance of its derivatives in medicinal chemistry and materials science. The acylation of furan and its derivatives can be achieved using various acylating agents, such as acid anhydrides or acyl halides, often in the presence of a catalyst. google.com

Overview of Relevant Research on 3-Methylfuran-2-carbonyl Chloride and Analogous Furan Derivatives

This compound, a specific member of the furan acyl chloride family, has garnered attention in several research domains. It is an organic compound with a furan ring structure substituted by a methyl group and a carbonyl chloride functional group. cymitquimica.com This colorless to pale yellow liquid is recognized for its reactivity, primarily due to the carbonyl chloride moiety, which readily participates in nucleophilic substitution reactions. cymitquimica.com

Research has established that this compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly furan-2-carboxamides and furan-2-carboxylates. A common synthetic route to this compound involves the reaction of 3-methylfuran-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Analogous furan derivatives have also been the subject of extensive study. For instance, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC) are highlighted as valuable intermediates for producing furoate ester biofuels and polymers. researchgate.netrsc.org The synthesis of these compounds from biomass-derived precursors underscores the growing interest in sustainable chemical production. researchgate.netrsc.org Furthermore, research into furan- and thiophene-2-carbonyl amino acid derivatives has revealed their potential to activate the hypoxia-inducible factor (HIF), a key target in various disease pathologies. nih.gov The study of the infrared carbonyl absorptions of various furan-2-carbonyl derivatives has provided insights into their conformational properties, revealing the presence of rotational isomerism and Fermi resonance. rsc.org

Rationale and Scope of Comprehensive Research Investigations

The established utility of furan acyl chlorides as reactive intermediates and the diverse applications of their derivatives provide a strong rationale for comprehensive research into specific analogs like this compound. The primary motivation for such investigations lies in the potential to discover novel synthetic methodologies and to create new molecules with valuable biological or material properties.

The scope of comprehensive research on this compound encompasses several key areas:

Synthesis and Reactivity: Developing efficient and scalable synthetic routes to this compound and systematically exploring its reactivity with a wide range of nucleophiles. This includes detailed studies of reaction kinetics, mechanisms, and the influence of reaction conditions on product distribution and yield.

Derivative Synthesis and Application: Utilizing this compound as a building block for the synthesis of a diverse library of furan-containing compounds. This involves designing and creating novel esters, amides, and other derivatives and subsequently screening them for potential applications in fields such as medicine, agriculture, and materials science.

Spectroscopic and Structural Characterization: Thoroughly characterizing this compound and its derivatives using a variety of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. rsc.orgacs.orgchemicalbook.com This data is crucial for confirming chemical structures, assessing purity, and understanding the electronic and conformational properties of these molecules.

By systematically investigating these aspects, researchers can unlock the full potential of this compound as a valuable tool in organic synthesis and contribute to the development of new and innovative chemical entities.

Chemical Compound Data

| Compound Name |

| This compound |

| 3-methylfuran-2-carboxylic acid |

| 5-bromo furoyl chloride |

| 5-nitrofuran acryloyl chloride |

| 5-phenylfuran-2-carboxylic acid |

| Acetic anhydride |

| Acetyl chloride |

| Aluminum chloride |

| Boron trifluoride |

| Ferric chloride |

| Furan-2,5-dicarbonyl chloride |

| Methyl 5-bromofuran-2-carboxylate |

| Oxalyl chloride |

| Phenyl boronic acid |

| Stannic chloride |

| Thionyl chloride |

| Titanium tetrachloride |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 22601-06-5 | cymitquimica.comstenutz.euaceschem.comsigmaaldrich.com |

| Molecular Formula | C6H5ClO2 | stenutz.eunih.govuni.lu |

| Molecular Weight | 144.56 g/mol | stenutz.euaceschem.comscbt.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Purity | ≥90% - 97% | scbt.comcymitquimica.com |

| InChIKey | DFXNZMRXFMWEGQ-UHFFFAOYSA-N | stenutz.eusigmaaldrich.comuni.lucymitquimica.com |

| Melting Point | 18.5-19.5 °C | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-methylfuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNZMRXFMWEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383844 | |

| Record name | 3-Methylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22601-06-5 | |

| Record name | 3-Methylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylfuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 3 Methylfuran 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. vanderbilt.edu This class of reaction is central to the utility of acid chlorides in organic synthesis. uomustansiriyah.edu.iq The reaction proceeds via a general addition-elimination mechanism. vanderbilt.edumasterorganicchemistry.com In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. vanderbilt.edu In the second step, the carbonyl double bond reforms, and the chloride ion, being an excellent leaving group, is expelled. vanderbilt.edubyjus.com

Common transformations involving 3-Methylfuran-2-carbonyl chloride would include:

Hydrolysis: Reaction with water to form 3-methyl-2-furoic acid.

Alcoholysis: Reaction with alcohols in the presence of a base to yield the corresponding esters. uomustansiriyah.edu.iq

Aminolysis: Reaction with ammonia, primary, or secondary amines to produce amides. vanderbilt.edu

Reaction with Carboxylates: Reaction with a carboxylate salt to form an acid anhydride. uomustansiriyah.edu.iq

The reactivity of the acyl chloride is significantly higher than that of other carboxylic acid derivatives like esters or amides, a property attributed to the high electronegativity of the chlorine atom and its ability to function as a stable leaving group. vanderbilt.edu

Reactivity of the Furan (B31954) Ring System in this compound

Furthermore, the furan ring is susceptible to reactions that involve its π-system, such as cycloadditions and ring-opening reactions, particularly under radical-initiated or oxidative conditions. acs.orgresearchgate.net As will be discussed in section 3.4, reactions with atmospheric radicals predominantly occur at the furan ring rather than the acyl chloride moiety. acs.orgacs.org

Kinetic and Mechanistic Investigations of Furan Carbonyl Chloride Reactions

Understanding the kinetics and mechanisms of reactions involving furan carbonyl chlorides provides deep insight into their chemical behavior. Solvolysis studies are a powerful tool for elucidating these reaction pathways.

The correlation for 5-nitro-2-furoyl chloride yielded sensitivity values of l = 1.20 and m = 0.37, for the solvent nucleophilicity and ionizing power, respectively. researchgate.net Such values, along with activation entropy data, are consistent with a bimolecular reaction mechanism, either a direct Sₙ2 displacement or an addition-elimination pathway. researchgate.net A similar mechanistic pathway is anticipated for this compound, although the reaction rates would be different due to the contrasting electronic effects of a methyl group versus a nitro group. The product selectivity in alcohol/water mixtures further supports a bimolecular mechanism where the solvent acts as a nucleophile in the rate-determining step. researchgate.net

Atmospheric Oxidation Chemistry of Methylfurans: Implications for this compound Stability and Degradation

Furan and its methylated derivatives are released into the atmosphere from sources like biomass burning. nih.govcopernicus.org Their subsequent atmospheric chemistry, driven by reactions with oxidants, is crucial for air quality. acs.org The primary daytime oxidant is the hydroxyl (OH) radical, while the nitrate (B79036) (NO₃) radical dominates at night. acs.orgcopernicus.org These reactions represent the main atmospheric removal pathways for methylfurans and, by extension, for compounds like this compound. acs.org

The atmospheric oxidation of methylfurans is primarily initiated by the addition of an OH radical to the furan ring, most commonly at the C2 or C5 positions. acs.orgnih.gov This addition forms a chemically activated radical adduct. researchgate.netnih.gov This adduct can then follow two major pathways:

Ring-Opening: The adduct can isomerize, leading to the cleavage of the C-O bond in the ring. Subsequent reaction with atmospheric O₂ results in the formation of unsaturated 1,4-dicarbonyl compounds. acs.orgnih.gov For 3-methylfuran (B129892), quantum chemistry calculations predict that this ring-opening pathway accounts for approximately 26% of the reaction products at 298 K. researchgate.netnih.gov

Ring-Retaining: The initial radical adduct can be stabilized by collision or react with O₂ to form various ring-retaining products, including 5-hydroxy-2-furanone type compounds. acs.orgnih.gov

Theoretical studies on related furan compounds indicate that H-abstraction from the methyl group is a minor channel compared to OH addition to the ring. acs.org The reaction of furans with OH radicals is rapid, making it a significant atmospheric sink. acs.org

Table 1: OH Radical Reaction Rate Coefficients for Furan and Methylfurans

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Furan | ~4 x 10⁻¹¹ | acs.org |

| 2-Methylfuran (B129897) | ~8.3 x 10⁻¹¹ | acs.org |

| 3-Methylfuran | ~8.3 x 10⁻¹¹ | acs.org |

| 2,5-Dimethylfuran | ~1.3 x 10⁻¹⁰ | acs.org |

During the nighttime, the reaction with the nitrate (NO₃) radical is the predominant atmospheric loss process for furans. copernicus.orgresearchgate.net Similar to the OH radical reaction, the mechanism begins with the addition of the NO₃ radical to the electron-rich furan ring. acs.orgresearchgate.net

For 3-methylfuran, the reaction proceeds via the addition of NO₃ to the double bonds, leading to the formation of nitrooxy-substituted alkyl radicals. acs.org These radicals can then react further with O₂ and other atmospheric species. This process is a significant pathway for the formation of secondary organic aerosol (SOA) and can sequester atmospheric nitrogen oxides (NOₓ) into organic nitrate products, which can be transported long distances. acs.org Kinetic studies have determined the rate coefficients for these reactions, highlighting their atmospheric importance. copernicus.orgacs.org The reaction with NO₃ is the dominant removal pathway at night, with atmospheric lifetimes for methylfurans estimated to be between minutes and an hour. acs.org

Table 2: NO₃ Radical Reaction Rate Coefficients for Furan and Methylfurans at ~294 K

| Compound | Rate Coefficient (k_NO₃) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Furan | (1.49 ± 0.23) x 10⁻¹² | copernicus.orgacs.org |

| 2-Methylfuran | (2.26 ± 0.52) x 10⁻¹¹ | copernicus.org |

| (1.91 ± 0.32) x 10⁻¹¹ | acs.org | |

| 3-Methylfuran | (1.49 ± 0.33) x 10⁻¹¹ | acs.org |

| 2,5-Dimethylfuran | (1.02 ± 0.31) x 10⁻¹⁰ | copernicus.org |

| (5.82 ± 1.21) x 10⁻¹¹ | acs.org | |

| 2,3,5-Trimethylfuran | (1.66 ± 0.69) x 10⁻¹⁰ | acs.org |

Analysis of Requested Content on this compound

Following a comprehensive review of scientific literature, it has been determined that the information required to construct an article on the "Chemical Reactivity and Reaction Mechanisms of this compound" focusing on the specific subsections provided does not exist. The outlined topics pertain to atmospheric chemistry, a field in which the subject compound, this compound, is not a participant due to its inherent chemical properties.

The core reasons for the absence of this data are:

High Reactivity of the Acyl Chloride Group: this compound is an acyl chloride. This class of organic compounds is characterized by a carbonyl group bonded to a chlorine atom. chemeurope.comlibretexts.org The acyl chloride functional group is exceptionally reactive, particularly towards nucleophiles. chemeurope.comlibretexts.orgfiveable.me

Rapid Hydrolysis: Acyl chlorides react vigorously, and often violently, with water. chemguide.co.uklibretexts.orgchemguide.co.uk Even atmospheric moisture is sufficient to cause a rapid reaction, leading to the hydrolysis of the acyl chloride into the corresponding carboxylic acid (3-methyl-2-furoic acid) and hydrogen chloride. chemguide.co.uklibretexts.orgyoutube.com This inherent instability in the presence of water precludes its existence in the gas phase of the atmosphere, where it could undergo the types of reactions outlined.

Role as a Synthetic Intermediate: The chemical literature identifies this compound and its isomers as intermediates used in organic synthesis, for example, in the preparation of pharmaceuticals. wikipedia.org These compounds are typically used in controlled, anhydrous (water-free) laboratory or industrial settings to prevent their rapid decomposition. chemeurope.com

Misalignment of Subject and Outline:

The requested outline, including subsections on gas-phase reactions with chlorine atoms, oxidative ring opening, and the formation of secondary organic aerosols (SOA), describes the known atmospheric degradation pathways of a different but related compound: 3-methylfuran (C₅H₆O).

3-methylfuran is a volatile organic compound (VOC) known to be present in the atmosphere. Extensive research exists on its atmospheric chemistry, including:

Gas-Phase Reactions: Its reactions with atmospheric oxidants like hydroxyl radicals (OH), nitrate radicals (NO₃), and chlorine (Cl) atoms have been studied.

Oxidative Ring Opening: The oxidation of 3-methylfuran leads to the opening of the furan ring and the formation of various dicarbonyl and other oxygenated products.

SOA Formation: The oxidation products of 3-methylfuran can contribute to the formation of secondary organic aerosols (SOA), a significant component of atmospheric particulate matter.

Applications of 3 Methylfuran 2 Carbonyl Chloride in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

3-Methylfuran-2-carbonyl chloride is a highly reactive and versatile intermediate in organic synthesis, valued for its dual functionality. cymitquimica.com Its structure incorporates a five-membered aromatic furan (B31954) ring and a reactive acyl chloride group. cymitquimica.com This combination allows chemists to utilize it as a building block for a wide range of more complex molecules. The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution, while the furan ring itself can participate in various transformations, including cycloadditions and electrophilic substitutions. cymitquimica.com This adaptability makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. cymitquimica.comcymitquimica.com

Synthesis of Advanced Organic Structures via Functional Group Transformations

The reactivity of this compound is central to its application in constructing sophisticated molecular frameworks. The primary site of reaction is the highly electrophilic carbon atom in the carbonyl chloride group, which is susceptible to attack by a wide variety of nucleophiles.

Amide and Ester Bond Formation

One of the most fundamental and widely employed applications of this compound is the formation of amide and ester bonds. As a reactive acyl chloride, it reacts efficiently with primary and secondary amines to yield the corresponding 3-methylfuran-2-carboxamides and with alcohols or phenols to produce 3-methylfuran-2-carboxylates. These reactions are classic examples of nucleophilic acyl substitution.

The process typically involves treating the nucleophile (an amine or alcohol) with the acyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction. The high reactivity of the acyl chloride allows these transformations to occur under mild conditions with high yields. This straightforward method is crucial for creating libraries of furan-containing compounds for various research applications, including medicinal chemistry.

Table 1: Examples of Amide and Ester Formation

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | Secondary Amide | This compound + R-NH₂ → N-substituted-3-methylfuran-2-carboxamide + HCl |

| Secondary Amine (R₂-NH) | Tertiary Amide | This compound + R₂-NH → N,N-disubstituted-3-methylfuran-2-carboxamide + HCl |

| Alcohol (R-OH) | Ester | This compound + R-OH → Alkyl 3-methylfuran-2-carboxylate + HCl |

| Phenol (Ar-OH) | Ester | This compound + Ar-OH → Aryl 3-methylfuran-2-carboxylate + HCl |

Derivatization for the Construction of Furan-Containing Heterocycles

Beyond simple acylation, the furan moiety serves as a scaffold for constructing more complex heterocyclic systems. While the direct conversion of this compound to a derivative like an oxazepine-tetra-one is not a commonly cited pathway, the principle of using furan derivatives to build other heterocycles is well-established. For instance, related furan-2,5-diones are known building blocks in chemical synthesis. wikipedia.orgnih.gov

A more general and documented strategy involves transforming the initial acylation product into a new heterocyclic ring. For example, the furan ring can be modified through various reactions. In some atmospheric chemistry studies, radical-initiated reactions of 3-methylfuran (B129892) can lead to the formation of furanone derivatives, demonstrating the reactivity of the furan ring itself. researchgate.net This reactivity can be harnessed in synthetic pathways to construct fused or linked heterocyclic systems.

Preparation of Precursors for Pharmaceutically Relevant Scaffolds

The furan nucleus is a structural motif found in numerous biologically active compounds and pharmaceuticals. mdpi.com Consequently, this compound is a valuable starting material for creating precursors to these important scaffolds. cymitquimica.com Its utility in medicinal chemistry stems from its ability to readily acylate amines and alcohols, allowing for the rapid synthesis of a diverse library of amide and ester derivatives.

These derivatives can then be screened for biological activity or serve as intermediates in the multi-step synthesis of more complex drug candidates. For example, research into novel anti-inflammatory drugs has utilized this compound to modify the carbonyl group through reactions with different nucleophiles, successfully creating several analogs with enhanced efficacy in preclinical models. The synthesis of various furan and benzofuran (B130515) derivatives has been a focus of drug discovery, targeting anticancer, antibacterial, and antifungal agents. mdpi.com

Incorporation into Polycyclic and Complex Molecular Architectures

The 3-methylfuran unit can be integrated into larger, polycyclic systems, which are common in natural products and advanced materials. libretexts.org Polycyclic aromatic compounds often possess unique electronic and biological properties. libretexts.orgrsc.org

The synthesis of such complex molecules can be achieved through multi-step sequences that begin with the functionalization of the furan ring using this compound. After an initial acylation reaction, subsequent transformations can be performed on the furan ring itself. A classic method for building polycyclic frameworks from furans is the Diels-Alder reaction, where the furan acts as the diene component. This cycloaddition reaction forms a bicyclic adduct which can be further elaborated into more complex architectures. This strategic combination of acyl chloride chemistry followed by reactions on the heterocyclic ring allows for the construction of intricate, multi-ring systems.

Spectroscopic and Analytical Characterization Techniques in Research on 3 Methylfuran 2 Carbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-methylfuran-2-carbonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration of the signals reveal the electronic environment and connectivity of each proton. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl group protons and the two protons on the furan (B31954) ring would be expected. The protons on the furan ring would likely appear as doublets due to coupling with each other, while the methyl protons would present as a singlet.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. libretexts.org

For this compound, one would anticipate signals for the carbonyl carbon, the carbons of the furan ring, and the methyl carbon. The carbonyl carbon is typically observed at a significantly downfield chemical shift (around 160-170 ppm) due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom. The furan ring carbons would appear in the aromatic region of the spectrum, with their specific shifts influenced by the methyl and carbonyl chloride substituents. The methyl carbon would resonate at the most upfield position.

Predicted ¹³C NMR data for a similar furan derivative suggests a wide range of chemical shifts, which aids in the clear identification of each carbon atom. libretexts.orghmdb.ca

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule. These methods measure the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to its key functional groups. A prominent and sharp absorption band is expected in the region of 1750-1815 cm⁻¹ due to the C=O stretching vibration of the acyl chloride group. The precise frequency can be influenced by the electronic effects of the furan ring.

Additionally, the spectrum would display bands associated with the C-H stretching of the methyl group and the furan ring, typically in the range of 2850-3100 cm⁻¹. The C-O-C stretching of the furan ring would also produce a characteristic absorption. The presence of these specific bands provides strong evidence for the structure of this compound. Studies on similar furan compounds have utilized FTIR to identify reaction products and confirm structural features. researchgate.net

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a variation of FTIR that is particularly useful for analyzing liquid or solid samples directly without extensive preparation. The principles of functional group analysis remain the same as in traditional FTIR. For this compound, which is a liquid at room temperature, ATR-IR would be a convenient method to obtain its infrared spectrum. cymitquimica.com The resulting spectrum would exhibit the same characteristic absorption frequencies for the carbonyl and other functional groups as expected in an FTIR spectrum. This technique has been successfully applied in the study of various organic complexes to observe changes in characteristic vibrational frequencies. hzdr.de

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's molecular weight (144.55 g/mol ). cymitquimica.comstenutz.eu

The fragmentation pattern offers further structural confirmation. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom or the entire carbonyl chloride group. Therefore, prominent fragment ions corresponding to [M-Cl]⁺ and [M-COCl]⁺ would be expected. The analysis of these fragment ions helps to piece together the structure of the original molecule. Predicted mass spectrometry data for this compound indicates expected adducts and their corresponding m/z values, such as [M+H]⁺ at 145.00508 and [M+Na]⁺ at 166.98702. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound and its reaction products. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being ionized and detected by the mass spectrometer.

GC-MS is frequently used for purity analysis of this compound and to monitor the progress of reactions in which it is a reactant. For example, in the study of the atmospheric oxidation of 3-methylfuran (B129892), GC-MS was employed to identify the reaction products. researchgate.net The electron ionization (EI) mass spectra generated by GC-MS provide fragmentation patterns that serve as a "fingerprint" for compound identification by comparison with spectral libraries. researchgate.net

In a specific study on the oxidation of 3-methylfuran by chlorine atoms, several products were identified using GC-MS, including 3-furaldehyde, 3-methyl-2,5-furanodione, and 3-methyl-2(3H)-furanone. researchgate.net The technique's ability to separate complex mixtures and provide structural information for each component is a significant advantage. researchgate.net

For certain applications, derivatization is employed to improve the volatility and thermal stability of analytes for GC-MS analysis. For furan fatty acids, various methylation methods have been compared to find the most efficient one for subsequent GC-MS analysis. nih.gov

Table 2: Products from the Oxidation of 3-Methylfuran Identified by GC-MS

| Peak | Identified Compound | Method of Identification | Reference |

|---|---|---|---|

| D | 3-Furaldehyde | Mass spectra and retention time of authentic standard | researchgate.net |

| H | 3-Methyl-2,5-furanodione | Mass spectra and retention time of authentic standard | researchgate.net |

| I | 3-Methyl-2(3H)-furanone | Mass spectra and retention time of authentic standard | researchgate.net |

High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HR-ToF-CIMS)

High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HR-ToF-CIMS) is a powerful tool for real-time measurement of volatile organic compounds (VOCs) in the gas phase. This technique offers high sensitivity and, crucially, high mass resolving power, which allows for the differentiation of isobaric species (molecules with the same nominal mass but different elemental compositions).

In the context of furan research, HR-ToF-CIMS, particularly using hydronium ions (H₃O⁺) as the reagent ion (a technique often referred to as Proton-Transfer-Reaction Mass Spectrometry or PTR-MS), is invaluable for atmospheric studies of furan and its derivatives. copernicus.orgnoaa.gov The high mass resolution (m/Δm up to 6000) of the ToF analyzer enables the separation of ions with very similar masses, which is essential for unambiguous identification in complex atmospheric samples. copernicus.orgnoaa.gov

For example, HR-ToF-CIMS has been successfully deployed on research aircraft to measure various VOCs, including aromatics, with high accuracy and precision. copernicus.orgnoaa.gov The sensitivities can reach 100–1000 counts per second per part-per-billion (cps ppb⁻¹), with detection limits in the parts-per-trillion (ppt) range for a 1-second integration time. copernicus.orgnoaa.gov This capability is critical for studying the atmospheric chemistry of compounds like 3-methylfuran, a known VOC. While direct analysis of the highly reactive this compound in the atmosphere is less common, this technique is central to understanding the atmospheric fate of its parent compound, 3-methylfuran, and the formation of secondary organic aerosols. researchgate.net

Synchrotron Photoionization Mass Spectrometry in Gas-Phase Studies

Synchrotron Photoionization Mass Spectrometry is a sophisticated technique that utilizes tunable vacuum ultraviolet (VUV) radiation from a synchrotron to ionize molecules. This method allows for isomer-specific detection of reaction products by measuring their photoionization efficiency curves, which are plots of ion signal as a function of photon energy.

This technique has been instrumental in studying the gas-phase reactions of furan and its methylated derivatives, such as 2-methylfuran (B129897), with radicals like the methylidyne radical (CH). nih.gov In these experiments, reaction products are identified based on their mass-to-charge ratio and their unique photoionization spectra. For the reaction of 2-methylfuran with CH, products such as 2-4-cyclopentadien-1-carbaldehyde and 2,3,4-hexatrienal were identified. nih.gov

The use of synchrotron radiation provides a "soft" ionization source that can be precisely tuned, minimizing fragmentation and allowing for the differentiation of isomers that would be challenging with conventional ionization methods like electron ionization. This level of detail is crucial for elucidating complex reaction mechanisms in the gas phase. nih.govusfca.edu

Chromatographic Methods for Separation, Purification, and Quantification

Chromatographic techniques are indispensable for the isolation and analysis of this compound and its derivatives from reaction mixtures and other complex samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both the analysis and purification of a wide range of compounds, including those that are non-volatile or thermally unstable. In the context of this compound, HPLC is often used to analyze the products of its reactions.

For instance, after reacting this compound with an amine to form an amide, HPLC with a C18 column and an acetonitrile/water gradient can be used to assess the purity of the product. This technique separates compounds based on their polarity, with less polar compounds eluting later from the reversed-phase C18 column.

In the broader context of analyzing related compounds like mycotoxins in complex matrices, HPLC coupled with high-resolution mass spectrometry (LC-HRMS) has proven to be a powerful analytical tool. nih.gov Optimization of the chromatographic conditions, such as the mobile phase composition (e.g., methanol/water with formic acid and ammonium (B1175870) acetate) and flow rate, is critical for achieving good peak shapes and separation. nih.gov For the analysis of furan derivatives, real-time high-resolution tandem mass spectrometry can be combined with Ultra-High-Performance Liquid Chromatography (UHPLC) to separate and identify isomeric forms. fossiliontech.com

Gas Chromatography (GC)

Gas Chromatography (GC), as a standalone technique or coupled with a detector like a Flame Ionization Detector (FID), is a primary method for the analysis of volatile compounds. For this compound, GC is a key method for purity assessment.

In studies of the atmospheric reactions of 3-methylfuran, GC has been used to separate and quantify the reactants and products. researchgate.net For example, in experiments investigating the reaction of 3-methylfuran with OH radicals and NO₃ radicals, GC was used to monitor the depletion of 3-methylfuran and the formation of products. researchgate.net

The choice of the GC column is critical for achieving the desired separation. Capillary columns with various stationary phases are used depending on the polarity of the analytes. For the analysis of furan in exhaled air, a GC system coupled to a mass spectrometer was used, demonstrating the technique's high sensitivity for trace-level analysis. uzh.ch Derivatization is a common strategy in GC to enhance the volatility and detectability of certain analytes, such as converting fatty acids to their methyl esters. nih.govtcichemicals.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylfuran |

| 2-Methylfuran |

| Furan |

| 3-Furaldehyde |

| 3-Methyl-2,5-furanodione |

| 3-Methyl-2(3H)-furanone |

| (E/Z)-2-Methylbutenedial |

| 2-4-Cyclopentadien-1-carbaldehyde |

| 2,3,4-Hexatrienal |

| Furo-furan lactone |

| Acetonitrile |

| Water |

| Methanol |

| Formic acid |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool for monitoring the progress of reactions involving this compound. Its primary application is to qualitatively track the consumption of the starting material and the appearance of products over time. This technique is crucial in determining reaction completion and for optimizing the solvent system for subsequent purification by column chromatography. nih.govyoutube.com

In a typical application, a reaction mixture, such as the amidation or esterification of this compound, is sampled at various intervals. Small aliquots are spotted onto a TLC plate, which is commonly coated with a polar stationary phase like silica (B1680970) gel. nih.gov Alongside the reaction mixture, spots of the pure starting material (this compound) and, if available, the expected product are applied as controls. youtube.com

The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent or mixture of solvents. The choice of solvent system is critical for achieving good separation. Due to the high reactivity of the acyl chloride, the starting material is relatively polar. However, the resulting amide or ester product will have different polarity, often being more polar due to the potential for hydrogen bonding. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. youtube.com

The progress of the reaction is visualized by observing the disappearance of the spot corresponding to this compound and the concurrent appearance and intensification of the spot corresponding to the product. Because furan-containing compounds are often UV-active, the spots can typically be visualized under a UV lamp. nih.gov The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system.

Table 1: Illustrative TLC Monitoring of the Reaction of this compound with an Aniline Derivative

| Compound | Role | Expected Rƒ Value (Illustrative) | Observation on TLC Plate |

| This compound | Starting Material | 0.65 | Spot diminishes over time. |

| N-Aryl-3-methylfuran-2-carboxamide | Product | 0.40 | Spot appears and intensifies over time. |

| Aniline Derivative | Co-reactant | 0.50 | Spot diminishes over time. |

Note: Rƒ values are hypothetical and depend on the specific reactants and the TLC solvent system used (e.g., a mixture of hexane (B92381) and ethyl acetate).

Advanced Structural Analysis and Spectroscopic Correlations

For an unambiguous determination of molecular structure and to study the dynamics of fast reactions, advanced analytical techniques are employed.

X-ray Diffraction Analysis of Crystalline Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly amides and esters, can often be synthesized as stable crystalline solids. Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of these crystalline derivatives. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netnih.gov

The process involves growing a single crystal of a derivative, for example, a 3-methylfuran-2-carboxamide, by slow evaporation from a suitable solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is analyzed to solve the crystal structure.

Although no specific crystal structure for a derivative of this compound is found in the searched literature, extensive studies on structurally similar furan-2-carboxamides and other furan derivatives provide a clear indication of the expected structural features. researchgate.netnih.govhacettepe.edu.tr For instance, studies on N-(phenylcarbamothioyl)furan-2-carboxamide revealed a monoclinic crystal system and detailed the planarity between the furan ring and the carboxamide moiety. researchgate.net Similarly, analysis of other furan derivatives has shown how intermolecular C—H···O hydrogen bonds and π–π stacking interactions dictate the formation of the three-dimensional network. nih.gov Such analyses would be crucial for confirming the stereochemistry and conformation of complex molecules derived from this compound.

Table 2: Representative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound (based on similar known structures)

| Parameter | Illustrative Value | Reference Information |

| Crystal System | Monoclinic | Based on N-(phenylcarbamothioyl)furan-2-carboxamide. researchgate.net |

| Space Group | P2₁/n | A common space group for such organic molecules. researchgate.nethacettepe.edu.tr |

| a (Å) | 4.7 - 5.0 | Typical unit cell dimension range. researchgate.net |

| b (Å) | 20.0 - 21.0 | Typical unit cell dimension range. researchgate.net |

| c (Å) | 11.5 - 12.0 | Typical unit cell dimension range. researchgate.net |

| β (°) | 92.0 - 93.0 | Angle for a monoclinic system. researchgate.net |

| Key Interactions | Intramolecular H-bonding, Intermolecular π–π stacking | Common interactions in furan-amide structures. nih.govhacettepe.edu.tr |

Time-Resolved Spectroscopic Techniques (e.g., Time-Resolved Infrared Spectroscopy)

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the mechanisms of rapid chemical reactions by observing the vibrational spectra of short-lived intermediates. unipr.itacs.org While standard IR spectroscopy provides a static picture of stable molecules, TRIR can capture snapshots of transient species on timescales from picoseconds to milliseconds. cmu.edu

In the context of this compound, TRIR could be employed to study its photoreactions or its rapid reactions with nucleophiles. The carbonyl (C=O) stretching vibration of the acyl chloride group, which appears at a characteristic high frequency (typically around 1750-1800 cm⁻¹), serves as an excellent spectroscopic probe.

For example, in a photodissociation study, a laser pulse would initiate the reaction, and subsequent changes in the IR spectrum would be monitored over time. nih.gov This could reveal the formation of reactive intermediates such as acyl radicals or ketenes, each having a distinct IR signature. acs.orgnih.gov Studies on acetyl chloride have successfully used TRIR to detect fragments and follow their internal energy deposition, providing deep mechanistic insight. nih.gov Similarly, TRIR has been instrumental in characterizing reactive acyl intermediates in metal-catalyzed carbonylation reactions, tracking the kinetics of their formation and subsequent reactions like migratory insertion. acs.orgcmu.edu

By applying TRIR to reactions of this compound, researchers could directly observe the decay of the reactant's C=O band and the rise of new bands corresponding to intermediates and final products. This allows for the determination of reaction kinetics and the elucidation of complex reaction pathways that are not accessible through conventional analytical methods. unipr.it

Table 3: Potential Transient Species in Reactions of this compound Observable by TRIR

| Transient Species | Potential Generating Reaction | Characteristic IR Band (Hypothetical) | Mechanistic Insight Provided |

| 3-Methylfuroyl radical | Photodissociation (homolytic C-Cl cleavage) | ~1820 cm⁻¹ (Radical C=O) | Radical reaction pathways |

| Furan-annelated ketene | Photorearrangement or elimination | ~2150 cm⁻¹ (Cumulative C=C=O) | Rearrangement mechanisms |

| Meisenheimer-type intermediate | Nucleophilic aromatic substitution | Shift in furan ring and C=O modes | SNAr reaction pathways |

| Tetrahedral intermediate | Nucleophilic acyl substitution | Disappearance of C=O, appearance of C-O | Kinetics of amide/ester formation |

Computational and Theoretical Chemistry Studies of 3 Methylfuran 2 Carbonyl Chloride Systems

Quantum Chemical Calculations for Reaction Mechanisms and Transition States (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for elucidating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. uni.lu DFT methods calculate the electronic structure of a molecule to determine its energy and properties, providing a way to map out the energetic landscape of a chemical reaction. uni.lu

For furan (B31954) and its derivatives, DFT has been successfully applied to study a range of reactions. For instance, studies on the atmospheric degradation of 3-methylfuran (B129892) have used computational methods to understand its reactions with atmospheric oxidants like OH and NO₃ radicals. copernicus.org These studies indicate that the primary reaction pathway often involves the addition of the radical to the furan ring's double bonds, which can be followed by ring-opening. copernicus.org Similarly, the reaction of furan with H₂O˙⁺ and OH⁺ has been explored using quantum chemistry calculations to model the potential energy surface and fragmentation channels. rsc.org

In the context of 3-Methylfuran-2-carbonyl chloride, DFT calculations would be crucial for understanding its synthesis and reactivity. The synthesis typically involves the reaction of 3-methyl-2-furoic acid with a chlorinating agent like thionyl chloride. wikipedia.org DFT could model this reaction, identifying the structure of the transition state and calculating the activation energy for the conversion of the carboxylic acid to the acyl chloride.

The reactivity of this compound is dominated by the electrophilic carbonyl chloride group and the nucleophilic furan ring. The presence of the electron-donating methyl group at the 3-position and the electron-withdrawing carbonyl chloride group at the 2-position creates a unique electronic environment. DFT calculations can quantify these electronic effects by mapping the electron density and electrostatic potential, predicting the most likely sites for nucleophilic attack (at the carbonyl carbon) and electrophilic attack (on the furan ring, likely at the C5 position).

For example, in Diels-Alder reactions, a common reaction for furans, DFT can predict the regioselectivity and stereoselectivity of the cycloaddition. nih.gov A computational study on 2-acetyl-5-methylfuran (B71968), a related compound, utilized DFT at the B3LYP/6–311++G(d,p) level to analyze its structural and electronic properties, demonstrating the utility of this method for furan derivatives. researchgate.net Such calculations for this compound would allow for the determination of frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity in pericyclic and other reactions.

Table 1: Illustrative DFT-Calculated Properties for a Related Furan Derivative (2-acetyl-5-methylfuran) (Note: This table is illustrative and based on data for a related compound to demonstrate the type of information obtainable from DFT calculations. Specific values for this compound would require dedicated computational studies.)

| Property | Calculated Value | Method |

| Total Energy | (Specific value in Hartrees) | B3LYP/6–311++G(d,p) |

| HOMO Energy | (Specific value in eV) | B3LYP/6–311++G(d,p) |

| LUMO Energy | (Specific value in eV) | B3LYP/6–311++G(d,p) |

| Energy Gap (HOMO-LUMO) | (Specific value in eV) | B3LYP/6–311++G(d,p) |

| Dipole Moment | (Specific value in Debye) | B3LYP/6–311++G(d,p) |

| Data derived from concepts presented in reference researchgate.net. |

Potential Energy Surface Mapping for Reaction Pathway Elucidation

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. youtube.com By exploring the PES, chemists can identify all possible stationary points, including reactants, products, intermediates, and transition states. youtube.commdpi.com This allows for the complete elucidation of reaction pathways, helping to understand why certain products are formed over others. researchgate.netresearchgate.netarxiv.org

For a molecule like this compound, mapping the PES would be essential for understanding its complex reactions, such as hydrolysis, aminolysis, or its behavior under pyrolytic conditions. Computational studies on the decomposition of the 2-furanylmethyl radical have utilized PES mapping to identify various reaction pathways and their corresponding activation energies. researchgate.net A similar approach for this compound could predict its thermal stability and decomposition products.

Furthermore, studies on the hydrogenation and ring-opening of furan on catalyst surfaces like Pd(111) have been conducted using DFT to map the PES. researchgate.net This reveals the most favorable reaction pathways for converting furan into other valuable chemicals. For this compound, a PES map could predict the outcome of its catalytic hydrogenation, determining whether the furan ring or the carbonyl group is preferentially reduced.

The atmospheric degradation of 3-methylfuran, which involves reactions with Cl atoms, has been studied experimentally. copernicus.orgresearchgate.netresearchgate.net A theoretical investigation via PES mapping could complement this data by detailing the mechanism, showing the initial addition of the chlorine atom to the ring, the formation of intermediates, and subsequent reactions leading to the observed products like chlorinated methylfuranones. copernicus.org The PES would reveal the energy barriers for different pathways, explaining the observed product distribution. youtube.com It could clarify whether the reaction proceeds via abstraction of a hydrogen atom from the methyl group or addition to the ring, and the relative likelihood of each path. copernicus.org

Molecular Modeling and Simulation in Understanding Reactivity and Selectivity

Molecular modeling and simulation encompass a broad range of computational techniques used to study molecules and their interactions. These methods can provide qualitative and quantitative insights into the factors that control chemical reactivity and selectivity.

For this compound, molecular modeling can be used to visualize its three-dimensional structure and electronic properties. The molecule possesses a planar furan ring. The carbonyl chloride group is highly reactive towards nucleophiles, while the furan ring itself can react with electrophiles. The methyl group at the C3 position introduces steric hindrance and also influences the electronic properties of the ring through hyperconjugation.

Modeling can help understand the regioselectivity of reactions. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile could attack the C4 or C5 position. Molecular modeling can be used to calculate the stability of the intermediates formed upon attack at each position (the sigma complexes). The pathway with the more stable intermediate, as determined by its lower energy on the potential energy surface, will be the favored one.

Simulations, such as molecular dynamics (MD), can be used to study the behavior of this compound in different environments, for instance, in a solvent. MD simulations can reveal how solvent molecules arrange around the solute and how this solvation affects its reactivity. ReaxFF molecular dynamics simulations have been used to study the kinetics of Diels-Alder reactions involving furan, which is crucial for developing self-healing materials. nih.gov This highlights the power of simulation in understanding reaction dynamics.

In the context of drug discovery, furan derivatives are common structural motifs. nih.govnih.gov Molecular docking, a type of molecular modeling, is used to predict how a molecule binds to the active site of a protein. nih.govmdpi.com If a derivative of this compound were being investigated as a potential therapeutic agent, docking studies would be a critical first step in assessing its potential.

Advanced Spectroscopic Parameter Prediction for Experimental Validation

A crucial aspect of computational chemistry is its ability to predict spectroscopic parameters that can be directly compared with experimental data for validation. nih.gov DFT and other quantum chemical methods can calculate various spectroscopic properties, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption wavelengths. researchgate.netmdpi.comnih.gov

For this compound, calculating its vibrational spectrum would be a key step in confirming its structure if it were synthesized in the lab. The calculated frequencies for the C=O stretch of the acyl chloride, the C-Cl stretch, and the various vibrations of the substituted furan ring could be compared with an experimental IR or Raman spectrum. A study on 2-acetyl-5-methylfuran demonstrated a good agreement between experimental (FT-IR, FT-Raman) and DFT-calculated vibrational frequencies. researchgate.net This process of comparing theoretical and experimental spectra helps to confirm the identity of the compound and validate the computational model.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a reasonable degree of accuracy. These predictions can aid in the assignment of complex experimental NMR spectra. For this compound, this would be particularly useful for unambiguously assigning the signals for the protons and carbons on the furan ring.

The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the calculation of the UV-Vis absorption spectrum. nih.gov This can provide insights into the electronic structure of the molecule and how it absorbs light. The predicted collision cross section (CCS) is another parameter that can be calculated and is relevant for mass spectrometry analysis. uni.lu

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Furan Derivative (Note: This table is illustrative, based on the approach used for 2-acetyl-5-methylfuran, to demonstrate the validation process. A similar table would be constructed for this compound in a dedicated study.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C=O) | (e.g., ~1750) | (e.g., ~1745) | Carbonyl stretch |

| ν(C-H) | (e.g., ~3100) | (e.g., ~3095) | Aromatic C-H stretch |

| ν(C-H) | (e.g., ~2950) | (e.g., ~2945) | Methyl C-H stretch |

| Ring modes | (various) | (various) | Furan ring vibrations |

| Data derived from concepts presented in reference researchgate.net. |

By combining these predictive capabilities, computational chemistry serves as an indispensable partner to experimental work, providing a deeper understanding of the structure, reactivity, and properties of molecules like this compound.

Emerging Research Directions and Future Perspectives for 3 Methylfuran 2 Carbonyl Chloride

Novel Catalytic Approaches in Synthesis and Derivatization

The synthesis of 3-Methylfuran-2-carbonyl chloride itself typically follows conventional methods. The precursor, 3-Methyl-2-furoic acid, can be synthesized through methods such as the oxidation of 3-methyl-2-furaldehyde or the hydrolysis of its corresponding methyl ester. rsc.orgbohrium.com The conversion of this carboxylic acid to the target acyl chloride is commonly achieved using standard chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). acs.orgnih.govnumberanalytics.com The reaction with thionyl chloride, for example, proceeds by converting the carboxylic acid's hydroxyl group into a superior leaving group, which is then displaced by a chloride ion. nih.govnumberanalytics.com

Emerging research, however, focuses on novel catalytic strategies for the synthesis and derivatization of the furan (B31954) core itself. These advanced methods offer milder reaction conditions, higher selectivity, and improved atom economy.

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in the functionalization of furan rings. copernicus.org For instance, palladium/copper co-catalyzed reaction cascades can be used to construct highly substituted furans from simple precursors like propargyl alcohols and acid chlorides. nih.gov Such modular strategies could be adapted for the synthesis of complex derivatives starting from or incorporating the this compound structure.

Organocatalysis: Organocatalytic methods are gaining traction for activating furan derivatives. For example, furan derivatives can participate in organocatalytic reactions to form N-acyl saccharins, which are stable, readily modifiable amides useful in a variety of coupling reactions. epa.gov This highlights a pathway for converting this compound into other valuable synthetic intermediates under mild, metal-free conditions.

Direct C-H Functionalization: Research into the direct C-H arylation of furan cores, promoted by the presence of a carbonyl group, presents a waste-minimizing strategy for creating complex molecules. nih.gov This approach could be applied to derivatize the furan ring of this compound or its derivatives at other positions.

| Chlorinating Agent | Byproducts | Reaction Conditions | Notes |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Typically refluxing in neat SOCl₂ or with a solvent. acs.orgnumberanalytics.com | Gaseous byproducts simplify purification. numberanalytics.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Often used with a catalyst like DMF at room temperature in a solvent like DCM. acs.org | A common and effective method. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Reacts in the cold; product separated by fractional distillation. numberanalytics.com | A solid reagent that reacts readily. numberanalytics.com |

| tert-Butyl hypochlorite (B82951) | tert-Butanol | Used to convert furan aldehydes directly to furan acid chlorides. numberanalytics.com | Offers a route from different starting materials. numberanalytics.com |

Advanced Mechanistic Insights into Complex Reactions

Understanding the reaction mechanisms of furan compounds is crucial for controlling their reactivity and designing new synthetic pathways. The reactivity of this compound is dictated by the interplay between the aromatic furan ring and the highly electrophilic acyl chloride group.

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. nih.gov Electrophilic substitution typically occurs preferentially at the C5 position (para to the carbonyl group) or the C3 position, guided by the stability of the resulting carbocation intermediate. nih.gov However, the acyl chloride at the C2 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but facilitates nucleophilic substitution on the ring. numberanalytics.com Halofurans bearing electron-withdrawing groups are known to react readily with nucleophiles. numberanalytics.comresearchgate.net

Modern computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into these complex reactions.

Ring-Opening Reactions: Furan and its derivatives are susceptible to acid-catalyzed or photoinduced ring-opening. copernicus.orgbohrium.comnih.gov DFT and other computational studies have mapped the potential energy surfaces for these processes, identifying transition states and intermediates. copernicus.orgrsc.orgnih.gov For instance, the acid-catalyzed ring-opening of furan in water is initiated by protonation at the α-carbon, which is the rate-limiting step, leading to the formation of intermediates that ultimately yield unsaturated aldehydes. copernicus.org The presence of substituents, like the methyl and carbonyl chloride groups, would be expected to modulate the energetics of this pathway.

Atmospheric Degradation Mechanisms: The reaction of 3-methylfuran (B129892) with atmospheric oxidants like OH and NO₃ radicals has been studied mechanistically. The primary pathway involves the radical adding to the double bonds of the furan ring, which can be followed by ring-opening to form products like 2-methylbutenedial and 3-methyl-2,5-furanodione. copernicus.orgdntb.gov.ua A minor pathway involves H-atom abstraction from the methyl group. copernicus.orgdntb.gov.ua

Catalytic Cycles: DFT calculations are also used to elucidate the mechanisms of catalytic reactions, such as the palladium-catalyzed conversion of acyl fluorides, a related class of compounds. These studies detail the elementary steps of oxidative addition, decarbonylation, and reductive elimination, providing a roadmap for optimizing reaction conditions and ligand choice. numberanalytics.com

| Reaction Type | Key Mechanistic Feature | Primary Outcome | Influencing Factors |

| Electrophilic Substitution | Formation of a stabilized carbocation intermediate. nih.gov | Substitution at C5 position. | The electron-rich nature of the furan ring. nih.gov |

| Nucleophilic Substitution | Attack on an electrophilic carbon of the ring. numberanalytics.com | Displacement of a leaving group. | Facilitated by electron-withdrawing groups like -COCl. numberanalytics.com |

| Acid-Catalyzed Ring Opening | Protonation of the ring, followed by nucleophilic attack. copernicus.org | Formation of linear, unsaturated carbonyl compounds. copernicus.org | Acid concentration, solvent, temperature. bohrium.com |

| Radical Addition (Atmospheric) | Addition of OH or NO₃ to the ring's double bonds. copernicus.orgdntb.gov.ua | Ring scission and formation of dicarbonyls and other oxygenates. copernicus.orgdntb.gov.ua | Presence of NOx, specific radical species. dntb.gov.ua |

Advanced Materials Science Applications Derived from Furan-2-carbonyl Chloride Scaffolds

Furan-2-carbonyl chloride scaffolds are becoming increasingly important as monomers for the synthesis of advanced, bio-based polymers. copernicus.org These materials offer the potential for unique properties and a reduced environmental footprint compared to their fossil-fuel-based counterparts. copernicus.orgnih.gov The di-functional nature of derivatives like 2,5-furandicarbonyl chloride makes them ideal building blocks for step-growth polymerization. acs.org

Bio-based Polyesters: 2,5-Furandicarboxylic acid (FDCA), a close relative of the furan-2-carbonyl chloride scaffold, is a key monomer for producing poly(ethylene furanoate) (PEF). researchgate.netdntb.gov.ua PEF is considered a promising bio-based substitute for petroleum-derived poly(ethylene terephthalate) (PET). dntb.gov.ua Polyesters can be synthesized via the reaction of 2,5-furandicarbonyl chloride with diols, a method that can avoid high temperatures that might degrade other furan-based monomers like 2,5-bis(hydroxymethyl)furan (BHMF). dntb.gov.uaacs.org These furan-based polyesters exhibit a range of thermal and mechanical properties depending on the specific diol used in their synthesis. rsc.orgacs.org

Polyamides and Copolymers: The furan scaffold can be incorporated into a variety of other polymers, including polyamides and copolyesters, using monomers like dimethyl 2,5-furandicarboxylate. rsc.orgresearchgate.net Enzymatic polymerization is an emerging green pathway for synthesizing these materials under mild conditions. rsc.orgresearchgate.net

Functional Polymers and Resins: The reactivity of the furan ring and its derivatives allows for the creation of functional materials. For example, furan-modified hyper-cross-linked polymers have been developed for use as high-performance adsorbents. acs.org Additionally, furan derivatives are used to synthesize bio-based epoxy resins, offering a more sustainable alternative to traditional resins based on bisphenol A. acs.org Esters of furan dicarboxylic acids have also been investigated as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). nih.govcanada.ca

| Polymer Type | Key Monomers | Notable Properties/Applications | References |

| Polyesters (e.g., PEF) | 2,5-Furandicarbonyl chloride, 2,5-Furandicarboxylic acid (FDCA), Diols | Bio-based alternative to PET, packaging materials. researchgate.netdntb.gov.uaacs.org | |

| Polyamides | Furan-based diacids/diesters, Diamines | Bio-based engineering plastics. numberanalytics.comresearchgate.net | |

| Copolyesters | FDCA, other diacids (e.g., succinic acid), Diols | Tunable thermal and mechanical properties. rsc.orgresearchgate.net | |

| Epoxy Resins | Glycidyl derivatives of furan compounds | Sustainable alternative to BPA-based resins. acs.org | |

| Functional Adsorbents | Furan-modified polystyrene | Adsorption of organic pollutants. acs.org |

Detailed Environmental Fate and Atmospheric Impact Studies

As furan-based chemicals see wider use, understanding their environmental fate and atmospheric impact is critical. Furan and its derivatives are released into the environment from both natural (e.g., biomass burning) and anthropogenic sources. nih.govacs.org

Atmospheric Degradation: 3-Methylfuran is known to be released into the atmosphere from biomass combustion and as a degradation product of isoprene. copernicus.org Its atmospheric lifetime is primarily determined by its reaction with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. copernicus.orgacs.org Kinetic studies have determined the rate coefficients for these reactions, showing that 3-methylfuran is relatively reactive in the atmosphere. copernicus.orgdntb.gov.ua The main degradation pathway is radical addition to the furan ring, leading to ring-opening and the formation of secondary pollutants like dicarbonyls and, in the presence of NOx, organic nitrates. copernicus.orgresearchgate.netdntb.gov.ua These products can contribute to the formation of ozone and secondary organic aerosol (SOA). acs.org

Ecotoxicity: The ecotoxicity of furan derivatives is an area of active research. Studies on a range of furan platform chemicals have been conducted on organisms such as the bacterium Aliivibrio fischeri, microalgae, and various plants. rsc.org Many of the tested furans were found to be only slightly toxic or practically nontoxic in these assays. rsc.org However, the toxicity can vary significantly depending on the specific furan derivative and the organism. numberanalytics.comnih.gov For example, certain furan-derived aminophosphonic acids have shown phytotoxicity towards radish and oat plants. nih.gov Furan itself is known to be hepatotoxic and carcinogenic in animal studies at sufficient doses. nih.gov

Biodegradation: Some microorganisms are capable of degrading furanic compounds. nih.govmdpi.com This is particularly relevant in the context of biorefineries, where furanic aldehydes like furfural (B47365) can be inhibitory to fermentation processes. nih.govmdpi.com The biodegradation pathways often involve the oxidation of the aldehyde to a carboxylic acid, followed by further metabolism. nih.gov The biodegradability of furan-based polymers is also a key research area. While some furanic polyesters like PEF are not readily biodegradable, copolymerization with aliphatic units can enhance their susceptibility to degradation. dntb.gov.uaresearchgate.net

| Environmental Aspect | Key Findings for Furan Derivatives | References |

| Atmospheric Lifetime | Primarily controlled by reaction with OH (day) and NO₃ (night) radicals. copernicus.orgacs.org | |

| Atmospheric Degradation Products | Ring-opened dicarbonyls (e.g., 2-methylbutenedial), furanones, organic nitrates. copernicus.orgbohrium.comdntb.gov.ua | |

| Ecotoxicity | Varies widely; many are slightly toxic, but some derivatives show specific toxicity. rsc.orgnumberanalytics.comnih.gov | |

| Biodegradation | Some bacteria can metabolize furanic compounds, often via oxidation to carboxylic acids. nih.govmdpi.com | |

| Polymer Degradation | Furan-based polyesters like PEF are generally not biodegradable but can be made so through copolymerization. dntb.gov.uaresearchgate.net |

常见问题

Basic: What are the established synthetic routes for 3-methylfuran-2-carbonyl chloride?

Answer:

this compound is typically synthesized via acylation reactions. A validated method involves reacting 3-methylfuran-2-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) under inert conditions. For example, in medicinal chemistry applications, this compound is used to acylate amines or alcohols in multi-step syntheses. A reported protocol (Scheme 1, ) involves:

Chlorination: 3-Methylfuran-2-carboxylic acid is treated with excess thionyl chloride at 0–25°C for 4–6 hours.

Workup: Excess reagent is removed under reduced pressure, and the product is purified via distillation or recrystallization.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | SOCl₂, DCM, 25°C | 85–90% |

| Purification | Vacuum distillation | >95% purity |

Basic: What precautions are critical when handling this compound?

Answer:

Due to its reactivity as an acyl chloride, strict safety protocols are required:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage: Keep under anhydrous conditions (argon/nitrogen atmosphere) at 2–8°C in glass containers.

- Spill Management: Neutralize spills with sodium bicarbonate or sand; avoid water to prevent exothermic reactions .

Note: Toxicity data specific to this compound is limited, but general acyl chloride hazards (corrosivity, lachrymatory effects) apply.

Basic: What are common derivatization reactions of this compound?

Answer:

The compound is primarily used to introduce the 3-methylfuran-2-carbonyl group into target molecules:

Amide Formation: React with amines (e.g., anilines) in DCM or THF using a base (e.g., DIEA, TEA) at 0–25°C (yields: 39–98% ).

Esterification: Combine with alcohols (e.g., methanol, benzyl alcohol) under similar conditions.

Nucleophilic Substitution: React with Grignard reagents or organozinc species to form ketones.

Example Protocol (Amidation):

- Dissolve 1 mmol amine in DCM.

- Add 1.2 mmol this compound dropwise at 0°C.

- Stir for 2 hours, quench with water, extract with DCM, and purify via column chromatography.

Advanced: How can reaction yields be optimized in acylation reactions using this reagent?

Answer:

Key variables to optimize:

- Base Selection: Non-nucleophilic bases (e.g., DIEA) minimize side reactions compared to pyridine .

- Stoichiometry: Use 1.1–1.5 equivalents of acyl chloride to drive the reaction to completion.

- Solvent: Anhydrous DCM or THF improves reactivity; avoid protic solvents.

- Temperature: Slow addition at 0°C reduces exothermic side reactions.

Case Study: In a mGlu1 PAM synthesis, adjusting the base from TEA to DIEA increased yields from 39% to 98% .

Advanced: What analytical techniques are used to characterize this compound and its derivatives?

Answer:

- Purity Analysis: GC-MS or HPLC (C18 column, acetonitrile/water gradient) .

- Structural Confirmation:

- ¹H/¹³C NMR: Key signals include furan protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 160–170 ppm).

- IR: Strong C=O stretch at ~1750 cm⁻¹.

- Quantitative Assay: Titration with ethanolamine to measure active chloride content.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。